2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
Description
2-Bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a piperidinylmethyl group substituted with a pyridine moiety. This compound’s structural complexity arises from its hybrid architecture, combining a hydrophobic bromobenzamide core with a polar pyridine-piperidine scaffold. Such structural motifs are common in medicinal chemistry, particularly in targeting enzymes or receptors requiring both aromatic and heterocyclic interactions.
Properties
IUPAC Name |
2-bromo-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-6-2-1-5-15(16)18(23)21-13-14-8-11-22(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCLRKWYWFANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps. One common method starts with the bromination of a benzamide precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The intermediate product is then reacted with a pyridin-2-ylpiperidine derivative under conditions that promote amide bond formation. Solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) are often used to facilitate these reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Amide Bond Formation: The compound can participate in reactions that form or break amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its interactions with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The pyridine and piperidine rings may facilitate binding to certain enzymes or receptors, while the benzamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The target compound’s bromine at the benzamide’s ortho position contrasts with analogs like ’s nitro-substituted derivative, which may alter electronic properties and binding affinity .
- Heterocyclic Diversity: The pyridine-piperidine system in the target compound distinguishes it from naphthoquinone-based analogs (), which prioritize hydrophobic interactions .
Target Compound (Hypothetical Pathway):
Bromination of benzamide precursors.
Coupling of piperidine intermediates with pyridine derivatives.
Final amide bond formation using activating agents (e.g., DCC or EDC).
Physicochemical Properties
Table 2: Physical Property Comparison
*logP values estimated using fragment-based methods.
Biological Activity
2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C19H19BrF3N3O
- Molecular Weight : 426.27 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor for specific biological targets.
Key Findings
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of several enzymes, including GSK-3β and IKK-β, which are involved in inflammatory pathways .
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects in BV-2 microglial cells, indicating its potential for treating neuroinflammatory conditions .
Structure-Activity Relationship (SAR)
The structure of this compound allows for multiple interactions with biological targets. The presence of the bromine atom and the piperidine ring contributes to its binding affinity and specificity.
Table 1: SAR Analysis
| Component | Influence on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and binding interactions |
| Piperidine Ring | Provides structural rigidity and conformational flexibility |
| Pyridine Moiety | Essential for receptor recognition and activity |
Case Studies
Several studies have explored the biological effects of similar compounds, providing context for the activity of this compound.
Study 1: GSK-3β Inhibition
A recent study highlighted that derivatives similar to this compound exhibit significant inhibition of GSK-3β, a kinase implicated in various diseases including Alzheimer's and cancer. The IC50 values reported for related compounds were in the low nanomolar range, suggesting that structural modifications can lead to enhanced potency .
Study 2: Neuroinflammatory Response
Research conducted on neuroinflammatory responses in BV-2 microglial cells indicated that compounds with similar structural motifs effectively reduced pro-inflammatory cytokine production. This suggests a therapeutic potential for neurodegenerative diseases characterized by inflammation .
Q & A
How can researchers optimize the synthetic yield of 2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide?
Level: Basic
Methodological Answer:
The synthesis of this compound involves multi-step coupling reactions. Key strategies include:
- Stepwise coupling: First, activate the bromobenzamide moiety using coupling agents like HATU or EDCI to minimize side reactions.
- Solvent selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
- Temperature control: Maintain reactions at 0–25°C during amide bond formation to prevent racemization or decomposition .
- Catalyst optimization: Employ palladium catalysts for Suzuki-Miyaura coupling if pyridine-piperidine fragments require late-stage functionalization .
Yield improvements (>80%) are achievable via iterative purification (e.g., column chromatography) and monitoring by TLC or HPLC .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR spectroscopy:
- 1H/13C NMR: Confirm regiochemistry of the pyridinyl-piperidine bridge and bromobenzamide substitution (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperidinylmethyl region .
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 400–410) and isotopic patterns for bromine .
- IR spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
How should researchers approach structure-activity relationship (SAR) studies to identify key pharmacophores?
Level: Advanced
Methodological Answer:
SAR strategies include:
- Fragment replacement: Substitute bromine with Cl/F or pyridine with thiazole to assess potency changes (e.g., IC50 shifts in kinase assays) .
- Molecular dynamics (MD) simulations: Model binding modes with targets (e.g., Akt kinases) to prioritize substituents enhancing hydrophobic interactions .
- Free-energy perturbation (FEP): Quantify ΔΔG contributions of specific groups (e.g., piperidinylmethyl linker) to binding affinity .
Example SAR Table:
| Substituent Modification | Biological Activity Change | Key Interaction Identified |
|---|---|---|
| Bromine → Chlorine | 2-fold ↓ in IC50 (Akt1) | Halogen bonding loss |
| Pyridine → Thiazole | 5-fold ↑ in selectivity (Akt2) | Enhanced π-π stacking |
What strategies resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Purity variability: Validate compound purity (>95%) via HPLC and elemental analysis before biological testing .
- Assay conditions: Standardize cell lines (e.g., HaCaT vs. HEK293) and incubation times to minimize off-target effects .
- Crystallographic validation: Compare X-ray structures with docking poses to confirm binding site occupancy (e.g., Akt1 vs. Akt2 selectivity) .
- Meta-analysis: Pool data from multiple studies using statistical tools (ANOVA, Duncan’s test) to identify outliers .
How can computational methods predict metabolic stability and off-target risks?
Level: Advanced
Methodological Answer:
- CYP450 metabolism prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., piperidine N-demethylation) .
- Off-target profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity beyond Akt isoforms .
- Metabolite identification: Simulate Phase I/II metabolism with MetaSite, cross-referenced with LC-MS/MS data from hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
